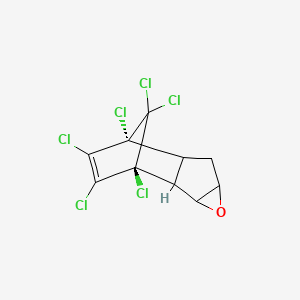
Oxy-chlordene
説明
Oxy-chlordene is a useful research compound. Its molecular formula is C10H6Cl6O and its molecular weight is 354.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Oxy-chlordene, a metabolite of chlordane, is an organochlorine compound that has garnered attention due to its biological activity and potential health impacts. This article presents a comprehensive overview of the biological activity of this compound, including its toxicity, mechanisms of action, and relevant case studies.
This compound is characterized by its complex chemical structure and significant bioaccumulation potential. Its toxicity profile reveals that it is more toxic than its parent compound, chlordane, with an LD50 of approximately 19.1 mg/kg in rats . This heightened toxicity suggests that this compound may pose greater risks to human health and the environment.
Toxicological Summary
A summary of key toxicological findings related to this compound includes:
The biological activity of this compound is largely mediated through its interaction with cellular pathways that lead to oxidative stress and inflammation. Research indicates that organochlorine compounds, including this compound, can induce the production of reactive oxygen species (ROS) in immune cells, particularly monocytes. This process involves the activation of NADPH oxidase (Nox), which plays a critical role in the generation of superoxide radicals .
Key Mechanisms:
- NADPH Oxidase Activation : this compound exposure leads to increased levels of phospho-p47 phox, a regulatory subunit essential for Nox activation. This results in elevated ROS production .
- Inflammatory Response : The release of arachidonic acid (AA) enhances Nox activity, contributing to inflammatory processes linked to various diseases such as atherosclerosis and cancer .
Case Studies
Several case-control studies have explored the association between this compound exposure and health outcomes:
- Amyotrophic Lateral Sclerosis (ALS) : A study reported increased ALS risk correlated with elevated serum levels of organochlorine pesticides, including cis-chlordane, which may suggest a broader relevance for this compound .
- Parkinson's Disease : Research indicated a positive association between professional exposure to pesticides (including organochlorines) and Parkinson's disease, highlighting the neurotoxic potential of these compounds .
科学的研究の応用
Toxicological Profile
The toxicological profile of oxy-chlordene highlights several critical health effects:
- Neurotoxicity : Exposure to this compound has been linked to neurological symptoms such as convulsions and tremors in both humans and laboratory animals. Studies have shown that inhalation or ingestion can lead to significant neurodevelopmental impacts .
- Carcinogenicity : While metabolites of chlordane are generally less toxic than the parent compound, this compound poses a higher risk. Epidemiological studies suggest associations between chlordane exposure and various cancers, including breast and rectal cancer .
- Developmental Effects : Limited animal studies indicate that this compound may adversely affect neurobehavioral development in offspring due to prenatal exposure .
Environmental Impact
This compound's environmental persistence raises concerns regarding its impact on ecosystems:
- Bioaccumulation : The compound accumulates in the food chain, particularly affecting aquatic organisms. Studies have documented its presence in marine sediments and biota, leading to potential ecological consequences .
- Wildlife Studies : Research has shown that this compound affects various species, including bats and marine life. For instance, concentrations of this compound were detected in bat tissues, indicating its transfer through food webs .
Case Study 1: Marine Ecosystems
A field study assessed the impact of technical chlordane (including this compound) on marine infauna. The study revealed significant declines in juvenile bivalve populations following exposure, demonstrating the compound's detrimental effects on marine biodiversity .
Case Study 2: Wildlife Contamination
Research on bat species has highlighted the accumulation of organochlorine contaminants, including this compound. The study reported varying concentrations across different species, emphasizing the need for monitoring wildlife exposure to these contaminants .
Data Table: Toxicological Effects of this compound
特性
IUPAC Name |
(1S,8R)-1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)4-2(1-3-5(4)17-3)8(6,13)10(9,15)16/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNNMBZKONGDDQ-XNXKJHJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C3C1O3)[C@@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















